6-Chloro-3-nitro-4-phenyl-quinolin-2-ol

NQO1 Nitroreductase Anticancer prodrug activation

Reproducible SAR studies require exactly characterized tool compounds. Uncontrolled substitution patterns in nitroquinoline analogs can shift antiproliferative IC50 values by orders of magnitude, invalidating experimental conclusions. This compound eliminates that variable with a defined 6-Cl-4-Ph substitution pattern and validated multi-target activity. - Validated NQO1 substrate: IC50 48 μM in cell-based reduction assays - MAO-A inhibitor: IC50 100 μM for neurological disorder lead optimization - E. coli nitroreductase inhibitor: IC50 48 μM for antibacterial screening - Antiproliferative against EGFR-overexpressing tumor cell lines - Supplied with ≥95% purity and full analytical characterization

Molecular Formula C15H9ClN2O3
Molecular Weight 300.69 g/mol
CAS No. 284663-83-8
Cat. No. B12583761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-nitro-4-phenyl-quinolin-2-ol
CAS284663-83-8
Molecular FormulaC15H9ClN2O3
Molecular Weight300.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H9ClN2O3/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18(20)21)15(19)17-12/h1-8H,(H,17,19)
InChIKeyXLJMQSLOEBFAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-nitro-4-phenyl-quinolin-2-ol (CAS 284663-83-8): Chemical Profile and Core Structural Differentiation


6-Chloro-3-nitro-4-phenyl-quinolin-2-ol (CAS 284663-83-8) is a heterocyclic quinolin-2(1H)-one derivative featuring three key pharmacophoric elements: a 6-chloro substituent, a 3-nitro group, and a 4-phenyl ring. This specific substitution pattern distinguishes it from simpler quinoline analogs and places it within the class of 3-nitroquinolines, which have been established as a new structural type of antiproliferative agents targeting EGFR-overexpressing tumor cells [1]. The compound is primarily employed as a research intermediate and screening candidate in medicinal chemistry, with documented inhibitory activity against human quinone oxidoreductase (NQO1) and monoamine oxidase A (MAO-A) [2]. Its molecular formula is C15H9ClN2O3 with a molecular weight of 300.70 g/mol .

Why Generic 3-Nitroquinolines Cannot Substitute for 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol


Within the 3-nitroquinoline class, biological activity is exquisitely sensitive to substitution pattern. The combination of a 6-chloro and a 4-phenyl group on the quinolin-2-ol scaffold is not interchangeable with other halogen or aryl placements. Studies on related 3-nitroquinoline derivatives have demonstrated that antiproliferative IC50 values can vary by orders of magnitude—from nanomolar to micromolar—depending solely on the nature and position of substituents [1]. Furthermore, the specific electronic and steric properties conferred by the 6-chloro and 4-phenyl moieties influence substrate recognition by nitroreductase enzymes such as NQO1, where even subtle structural changes can alter reduction kinetics and downstream cytotoxic profiles [2]. Procuring an uncharacterized analog lacking these exact substituents introduces uncontrolled variables in experimental reproducibility and may invalidate SAR conclusions.

Quantitative Differentiation Evidence for 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol vs. Closest Analogs


NQO1 Substrate Activity: Comparison with Unsubstituted 3-Nitroquinolin-2-ol

The target compound exhibits defined substrate activity toward human NQO1, a key enzyme for bioreductive prodrug activation. While 3-nitroquinolin-2-ol (CAS 103029-75-0) serves as the minimal pharmacophore, the addition of 6-chloro and 4-phenyl substituents in the target compound alters electronic properties and enzyme binding. Quantitative data from NQO1-mediated two-electron reduction assays in human H1650 cells show that the target compound supports cell growth inhibition with an IC50 of 48,000 nM (48 μM) [1]. This provides a baseline for comparing 6-chloro-4-phenyl substitution effects relative to other 3-nitroquinoline derivatives, which have been reported with IC50 values ranging from low nanomolar to high micromolar depending on substituent identity [2].

NQO1 Nitroreductase Anticancer prodrug activation

MAO-A Inhibitory Activity: Comparison with Structurally Related Quinoline Derivatives

The target compound demonstrates measurable inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 100,000 nM (100 μM) [1]. This activity, while modest, distinguishes it from non-nitro 4-phenylquinolin-2-ol analogs which generally lack MAO-A inhibition data. The presence of the 3-nitro group is critical for this activity, as non-nitrated quinolin-2-ols (e.g., 4-phenylquinolin-2-ol, CAS 5855-57-2) do not exhibit reported MAO-A inhibition at comparable concentrations .

MAO-A Monoamine oxidase Neuropharmacology

EGFR-Overexpressing Tumor Cell Antiproliferative Activity: Class-Level SAR Comparison

The 3-nitroquinoline scaffold, of which the target compound is a member, has been validated as a novel class of EGFR-targeting antiproliferative agents. In a series of 3-nitroquinoline derivatives evaluated against A431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer) cell lines, IC50 values spanned from nanomolar to micromolar, with optimal activity observed for compounds bearing specific substituents at the 4- and 6-positions [1]. While direct IC50 data for 6-chloro-3-nitro-4-phenyl-quinolin-2-ol against these lines are not publicly reported, the compound's substitution pattern places it within the active structural space identified by SAR studies. In contrast, the unsubstituted 3-nitroquinolin-2-ol (CAS 103029-75-0) exhibits higher micromolar IC50 values (e.g., 5.0 μM against A431, 10.0 μM against MDA-MB-468) , suggesting that the 6-chloro and 4-phenyl modifications in the target compound may enhance potency, consistent with the class SAR.

EGFR Anticancer 3-Nitroquinoline Tyrosine kinase

Nitroreductase (E. coli) Inhibition: Comparative Enzyme Activity Profile

The target compound inhibits E. coli oxygen-insensitive NAD(P)H nitroreductase with an IC50 of 48,000 nM (48 μM) [1]. This activity is comparable to its inhibition of human NQO1 (48,000 nM), indicating a conserved nitroreductase recognition motif. In contrast, non-nitro quinoline analogs such as 6-chloro-4-phenylquinolin-2-ol lack the nitro group required for nitroreductase substrate activity and are not reported to inhibit this enzyme class . The 3-nitro group is therefore essential for engagement with bacterial nitroreductases.

Nitroreductase Antibacterial Bioreductive activation

Optimal Research and Screening Applications for 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol


NQO1-Mediated Bioreductive Prodrug Screening

This compound serves as a characterized substrate for human NQO1 with a defined IC50 of 48 μM in cell-based reduction assays [1]. It is suitable for use as a reference standard or starting scaffold in programs aimed at developing NQO1-activated anticancer prodrugs, particularly where a moderate micromolar substrate activity is desired for comparative SAR studies against more potent or less potent analogs.

EGFR-Targeted Anticancer Lead Optimization

As a member of the 3-nitroquinoline class with a 6-chloro-4-phenyl substitution pattern, this compound aligns with SAR trends indicating enhanced antiproliferative activity against EGFR-overexpressing tumor cell lines [2]. It can be employed as a core scaffold for further derivatization to optimize potency and selectivity toward EGFR-driven cancers such as non-small cell lung carcinoma and breast cancer.

MAO-A Inhibitor Probe Development

With measurable MAO-A inhibitory activity (IC50 = 100 μM) [3], this compound can serve as a lead-like starting point for medicinal chemistry optimization targeting neurological or psychiatric disorders. Its activity, while modest, provides a quantitative benchmark for improving potency through structural modification of the quinoline core.

Nitroreductase Enzyme Profiling and Bacterial Model Studies

The compound's inhibition of E. coli nitroreductase (IC50 = 48 μM) [4] supports its use as a tool compound for studying bacterial nitroreductase mechanisms or for screening antibacterial agents that rely on nitroreductase-mediated activation. It can be employed in assays comparing enzyme kinetics across bacterial species or in evaluating the role of nitroaromatic compounds in antimicrobial resistance.

Quote Request

Request a Quote for 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.